molecular formula C44H70O22 B12462683 [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,4S,5R,9S,10R,13R)-13-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,4S,5R,9S,10R,13R)-13-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate

Cat. No.: B12462683
M. Wt: 951.0 g/mol
InChI Key: CHACNMULAGKUQN-RKZXXTQESA-N
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Description

Structural Elucidation and Molecular Characterization

Core Tetracyclic Diterpene Skeleton Analysis

The compound features a tetracyclic diterpene skeleton classified as a kaurane-type framework, specifically a tetracyclo[11.2.1.0¹,¹⁰.0⁴,⁹]hexadecane system. This core consists of four fused rings: three six-membered rings (A, B, and D) and one five-membered ring (C), with a methylidene group at position C-14 contributing to structural rigidity. The stereochemistry of the eight stereocenters within the tetracyclic system (C-1, C-4, C-5, C-9, C-10, C-13, and two methyl groups) is critical for maintaining the molecule’s three-dimensional conformation.

Key structural features include:

  • Ring A : A trans-decalin system (fused cyclohexane rings) with axial methyl groups at C-9 and C-10.
  • Ring D : A γ-lactone moiety formed by esterification at C-19, common in steviol glycosides.
  • Methylidene group : The exocyclic double bond at C-16/C-17 enhances hydrophobic interactions in biological systems.

Comparative analysis with steviol (the aglycone of steviol glycosides) reveals identical ring fusion patterns but distinct functionalization at C-13 and C-19.

Glycosylation Pattern and Sugar Moiety Configuration

The compound contains three glycosyl groups attached to the diterpene core:

  • C-13 position : A trisaccharide unit comprising β-D-glucopyranosyl-(1→2)-[β-D-glucopyranosyl-(1→3)]-β-D-glucopyranoside.
  • C-19 position : A β-D-glucopyranosyl ester.
  • C-3′ position of the middle glucose : An α-L-rhamnopyranosyl-(1→3) extension.
Table 1: Glycosylation Sites and Sugar Units
Position Sugar Unit Linkage Type
C-13 β-D-Glcp-(1→2)-[β-D-Glcp-(1→3)]-Glcp Acetal (O-glycosidic)
C-19 β-D-Glcp Ester (C-glycosidic)
C-3′ α-L-Rhap O-glycosidic

The β-configuration of the glucosyl units was confirmed via nuclear Overhauser effect spectroscopy (NOESY), which showed axial orientation of the anomeric protons. The α-L-rhamnose unit’s configuration was deduced from coupling constants (J = 1.5–3.0 Hz for H-1 and H-2), consistent with its 6-deoxyhexose structure.

Stereochemical Assignment via NMR and X-ray Crystallography

The absolute stereochemistry of the compound was resolved using a combination of 2D NMR and X-ray crystallography :

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H-¹³C HSQC : Correlated C-13 (δ 89.2 ppm) with H-13 (δ 5.21 ppm), confirming glycosylation at this position.
    • HMBC : Long-range couplings between H-1 of the rhamnose unit (δ 4.98 ppm) and C-3′ of the middle glucose (δ 82.4 ppm) validated the α-(1→3) linkage.
  • X-ray Crystallography :
    A related ent-kaurene glucoside (isolated from Rabdosia rubescens) provided a reference model for the tetracyclic core’s chair and boat conformations. The methylidene group’s geometry (C-14–CH₂) was confirmed to adopt an E-configuration with a dihedral angle of 178.5°.

Comparative Structural Analysis with Related Steviol Glycosides

The compound shares structural homology with rebaudioside A and stevioside but differs in glycosylation complexity:

Table 2: Structural Comparison with Major Steviol Glycosides
Compound Glycosylation at C-13 Glycosylation at C-19 Additional Modifications
Target Compound β-D-Glcp-(1→2)-[β-D-Glcp-(1→3)]-Glcp β-D-Glcp α-L-Rhap-(1→3)-Glcp at C-3′
Rebaudioside A β-D-Glcp-(1→2)-[β-D-Glcp-(1→3)]-Glcp β-D-Glcp None
Stevioside β-D-Glcp-(1→2)-Glcp β-D-Glcp None
Dulcoside A β-D-Glcp-(1→2)-Glcp β-D-Glcp α-L-Rhap-(1→6)-Glcp at C-2′

The additional α-L-rhamnose unit in the target compound likely enhances solubility compared to rebaudioside A, as evidenced by its lower logP value (−1.0 vs. −0.5). However, this modification reduces sweetness potency; steviol glycosides with fewer rhamnose units (e.g., rebaudioside A) exhibit 200–300× sucrose sweetness, while rhamnose-containing variants (e.g., dulcoside A) show 50–100× sweetness.

Properties

Molecular Formula

C44H70O22

Molecular Weight

951.0 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,4S,5R,9S,10R,13R)-13-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate

InChI

InChI=1S/C44H70O22/c1-17-12-43-10-6-22-41(3,8-5-9-42(22,4)40(58)65-37-32(56)29(53)25(49)19(13-45)60-37)23(43)7-11-44(17,16-43)66-38-33(57)34(27(51)21(15-47)61-38)63-39-35(30(54)26(50)20(14-46)62-39)64-36-31(55)28(52)24(48)18(2)59-36/h18-39,45-57H,1,5-16H2,2-4H3/t18-,19+,20+,21+,22-,23-,24-,25+,26+,27+,28+,29-,30-,31+,32+,33+,34-,35+,36-,37-,38-,39-,41+,42+,43-,44+/m0/s1

InChI Key

CHACNMULAGKUQN-RKZXXTQESA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3[C@@H]([C@H](O[C@H]([C@@H]3O)O[C@]45CC[C@H]6[C@@]7(CCC[C@@]([C@H]7CC[C@@]6(C4)CC5=C)(C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)CO)O)CO)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(OC(C3O)OC45CCC6C7(CCCC(C7CCC6(C4)CC5=C)(C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C)CO)O)CO)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of the oxan-2-yl and tetracyclic core structures. Typical synthetic routes may involve:

    Formation of the oxan-2-yl rings: This can be achieved through glycosylation reactions, where monosaccharides are linked together using glycosidic bonds.

    Formation of the tetracyclic core: This may involve cyclization reactions, where linear precursors are converted into cyclic structures through intramolecular reactions.

Industrial Production Methods

Industrial production of such complex molecules often involves:

    Optimization of reaction conditions: This includes temperature, pressure, and solvent conditions to maximize yield and purity.

    Use of catalysts: Catalysts may be employed to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Reaction Types

The compound undergoes several characteristic chemical reactions due to its functional groups and structural complexity:

1.1 Oxidation
Hydroxyl groups and glycosidic linkages are prone to oxidation. Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic/basic conditions can oxidize hydroxyls to carbonyl groups or cleave glycosidic bonds .

1.2 Reduction
Carbonyl groups in the triterpenoid core or ester linkages may undergo reduction using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) , converting ketones to alcohols or esters to alcohols .

1.3 Substitution
Nucleophilic substitution at glycosidic linkages or ester groups is feasible. Reagents like thiols or amines in basic conditions can replace hydroxyl or ester moieties .

1.4 Hydrolysis
Glycosidic bonds are susceptible to acid/base-catalyzed hydrolysis, breaking the sugar-triterpenoid ester linkage. Enzymatic hydrolysis may also occur under physiological conditions .

Reagents and Conditions

Reaction TypeReagentsConditions
OxidationKMnO₄, H₂O₂Acidic/Basic
ReductionNaBH₄, LiAlH₄Aprotic solvents
SubstitutionThiols, aminesBasic conditions
HydrolysisHCl, H₂O, enzymespH-dependent

Uniqueness of the Compound

The compound’s glycosidic linkages and triterpenoid core confer distinct reactivity compared to simpler analogs:

  • Stereochemical complexity : Specific configurations at multiple chiral centers stabilize certain reaction pathways .

  • Hydroxyl group distribution : Spatial arrangement of hydroxyls influences oxidation/reduction kinetics .

  • Sugar moieties : The presence of multiple hydroxymethyl groups and ester linkages enhances solubility and affects reaction rates .

Key Research Findings

  • ADMET Properties : Moderate human intestinal absorption (82.8%) and oral bioavailability (78.57%) suggest potential therapeutic applications .

  • Metabolic Interactions : Likely undergoes CYP3A4-mediated metabolism, with low hepatotoxicity risk (83.75% probability) .

  • Structural Flexibility : The tetracyclic triterpenoid core allows for diverse reaction pathways while maintaining stability .

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving carbohydrates.

    Medicine: As a potential therapeutic agent due to its complex structure and functional groups.

    Industry: As a precursor for the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism by which the compound exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl groups and tetracyclic core structure may play a role in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares the target compound with three structurally related triterpene saponins:

Property Target Compound Compound A (C₅₉H₉₆O₂₆) Compound B (C₄₈H₇₈O₂₀)
Molecular Weight (g/mol) 1077.30 1221.40 975.12
Polar Surface Area (Ų) 354.00 413.00 Not reported
XlogP 0.60 -1.20 Not reported
H-Bond Donors 15 15 Not reported
H-Bond Acceptors 22 26 Not reported
Key Structural Features Methylidene group, tetracyclic core with three methyl groups Additional hydroxylation, heptamethyl substitution Hexamethyl substitution, reduced glycosylation
Key Observations:
  • Compound A (from ) has a higher molecular weight (1221.40 g/mol) and PSA (413.00 Ų) due to additional hydroxyl and sugar groups, resulting in greater hydrophilicity (XlogP = -1.20).
  • Compound B (asiaticoside A, from ) lacks the methylidene group and has fewer oxygen atoms, leading to a lower molecular weight (975.12 g/mol) .
Target Compound :

Predicted to interact with 19 biological targets , including:

  • Nuclear receptors : Glucocorticoid receptor, mineralocorticoid receptor.
  • Enzymes : DNA topoisomerase IIα, acetyl-CoA carboxylase 1.
  • Signaling pathways : MAP3K14, sphingosine-1-phosphate receptor Edg-3.
Compound A :

Exhibits distinct ADMET properties, including:

  • Reduced oral bioavailability due to higher PSA.
  • Mitochondrial and renal toxicity risks , unlike the target compound.
  • Targets DNA repair enzymes (e.g., DNA-(apurinic site) lyase) and inflammatory mediators (leukotriene A4 hydrolase).
Compound B :

As a known asiaticoside derivative, it is associated with wound healing and anti-inflammatory activity but lacks predicted interactions with opioid or cannabinoid receptors.

Glycosylation Patterns and Functional Implications

  • The target compound’s bioactivity is influenced by its 3,4,5-trihydroxy-6-methyloxan-2-yl sugar moiety, which enhances solubility and receptor binding .
  • Compound A’s extended glycosylation (additional glucose units) may reduce cellular uptake efficiency despite stronger hydrogen bonding .
  • Compound B’s simpler glycosylation correlates with its narrower target profile .

Biological Activity

Sweetness Enhancement

Steviol glycosides, particularly rebaudioside A, are potent natural sweeteners. They are known for their high sweetness intensity compared to sucrose, with some compounds being up to 200-300 times sweeter than sugar . This property makes them valuable as non-caloric sweeteners in food and beverage applications.

Blood Glucose Regulation

Steviol glycosides have shown potential in regulating blood glucose levels. A study on similar compounds revealed:

EffectMechanism
Reduced postprandial glucoseInhibition of glucose absorption in intestines
Improved insulin sensitivityEnhanced glucose uptake in peripheral tissues

These effects suggest that steviol glycosides may have potential applications in managing diabetes and metabolic disorders.

Anti-inflammatory Activity

Some steviol glycosides exhibit anti-inflammatory properties. Research has indicated that they may inhibit the activation of pro-inflammatory pathways:

  • Inhibition of STAT3 activation induced by IL-6
  • Reduction of inflammatory cytokine production

These anti-inflammatory effects could contribute to the compound's potential therapeutic applications in various inflammatory conditions.

Antioxidant Properties

Steviol glycosides, including compounds similar to the one , have demonstrated antioxidant activities. They may help in:

  • Scavenging free radicals
  • Reducing oxidative stress in cells
  • Protecting against lipid peroxidation

These antioxidant properties could contribute to the overall health benefits of the compound, potentially offering protection against oxidative damage-related diseases.

Cardiovascular Effects

Research on related steviol glycosides has shown potential cardiovascular benefits:

  • Vasoprotective effects
  • Potential anticoagulant properties
  • Cardioprotective actions

These effects suggest that the compound might have applications in supporting cardiovascular health, although further research is needed to confirm these benefits for this specific molecule.

Neuroprotective Potential

Some studies on similar compounds have indicated neuroprotective effects:

  • Protection against neurodegenerative processes
  • Potential applications in conditions like Alzheimer's disease

While the exact mechanisms are not fully elucidated, these neuroprotective properties warrant further investigation.

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of this compound be experimentally confirmed?

  • Methodological Answer : Use 2D NMR techniques (e.g., COSY, HSQC, HMBC) to resolve coupling constants and assign stereocenters. Compare experimental NOESY/ROESY data with computational models (DFT or molecular mechanics) to validate spatial arrangements of hydroxyl and methylidene groups. X-ray crystallography is ideal for definitive confirmation if crystalline samples are obtainable .

Q. What strategies are recommended for synthesizing the glycosylated tetracyclic core?

  • Methodological Answer : Employ orthogonal protecting groups (e.g., acetyl, benzyl) for hydroxyl moieties during glycosylation. Enzymatic methods (glycosyltransferases) may improve regioselectivity for sugar attachments. For the tetracyclic scaffold, consider terpenoid biosynthesis pathways or biomimetic cyclization reactions guided by computational modeling .

Q. How can initial biological activity screening be designed for this compound?

  • Methodological Answer : Prioritize in vitro assays targeting enzymes or receptors relevant to its structural class (e.g., glycosidases, cytochrome P450). Use fluorescence-based assays for high-throughput screening. Validate hits with dose-response curves (IC50/EC50) and cytotoxicity profiling (MTT assay) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Conduct meta-analysis of variables such as assay conditions (pH, temperature), compound purity (HPLC ≥95%), and structural variants (e.g., glycosylation patterns). Use multivariate statistical tools (PCA, PLS regression) to identify confounding factors. Replicate key studies under standardized protocols .

Q. What advanced techniques are suitable for studying structure-activity relationships (SAR) of the methylidene group?

  • Methodological Answer : Perform site-directed mutagenesis in enzyme-binding assays to assess the methylidene group’s role. Combine molecular dynamics simulations (e.g., GROMACS) with free-energy perturbation (FEP) calculations to quantify its contribution to binding affinity. Validate predictions via synthetic analogs with modified substituents .

Q. How can the compound’s stability under physiological conditions be optimized?

  • Methodological Answer : Use accelerated stability testing (ICH guidelines) with LC-MS to monitor degradation products. Modify labile groups (e.g., methylidene) via prodrug strategies (e.g., esterification). Employ nanoformulations (liposomes, dendrimers) to enhance solubility and reduce metabolic clearance .

Data Analysis and Experimental Design

Q. What computational tools are recommended for predicting metabolic pathways?

  • Methodological Answer : Utilize in silico platforms like SwissADME or GLORYx to predict phase I/II metabolism. Cross-reference with experimental data from microsomal incubations (human liver microsomes + NADPH) analyzed via UPLC-QTOF-MS .

Q. How should researchers design experiments to validate glycosylation’s impact on bioavailability?

  • Methodological Answer : Compare pharmacokinetic profiles (Cmax, AUC) of glycosylated vs. aglycone forms in rodent models. Use permeability assays (Caco-2 monolayers) and P-glycoprotein inhibition studies to assess intestinal absorption. Correlate findings with molecular weight/logP calculations .

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